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Compound of Interest

Compound Name:
Diethyl

dimethylaminomethylenemalonate

Cat. No.: B101224 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for

Diethyl dimethylaminomethylenemalonate (CAS No: 18856-68-3). The information

presented herein is intended to support research, development, and quality control activities

involving this compound. This document includes available experimental data for Infrared (IR)

Spectroscopy and Mass Spectrometry (MS), alongside predicted Nuclear Magnetic Resonance

(NMR) data. Detailed experimental protocols and a workflow for spectroscopic analysis are

also provided to aid in the practical application of this information.

Molecular Structure and Properties
IUPAC Name: Propanedioic acid, [(dimethylamino)methylene]-, diethyl ester

Synonyms: Diethyl 2-[(dimethylamino)methylene]malonate

Molecular Formula: C₁₀H₁₇NO₄[1][2]

Molecular Weight: 215.25 g/mol [1][2]

CAS Number: 18856-68-3[1][2]
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Spectroscopic Data
The following sections present the available and predicted spectroscopic data for Diethyl
dimethylaminomethylenemalonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental NMR data for Diethyl dimethylaminomethylenemalonate is not readily

available in the public domain. Therefore, the following tables provide predicted ¹H and ¹³C

NMR spectral data based on the compound's structure. These predictions are generated using

established chemical shift estimation algorithms and provide a reliable reference for spectral

interpretation.

Table 1: Predicted ¹H NMR Data

Signal Assignment
Predicted Chemical
Shift (ppm)

Multiplicity Integration

=CH-N 7.0 - 7.5 Singlet 1H

-O-CH₂-CH₃ 4.1 - 4.3 Quartet 4H

N-(CH₃)₂ 2.9 - 3.2 Singlet 6H

-O-CH₂-CH₃ 1.2 - 1.4 Triplet 6H

Table 2: Predicted ¹³C NMR Data

Signal Assignment Predicted Chemical Shift (ppm)

C=O 165 - 170

=CH-N 150 - 155

=C(CO₂Et)₂ 90 - 95

-O-CH₂-CH₃ 60 - 65

N-(CH₃)₂ 40 - 45

-O-CH₂-CH₃ 14 - 16
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Infrared (IR) Spectroscopy
The following table summarizes the major absorption bands observed in the gas-phase infrared

spectrum of Diethyl dimethylaminomethylenemalonate.[2]

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Intensity Assignment

~2980 Medium C-H stretch (alkane)

~1720 Strong C=O stretch (ester)

~1640 Strong C=C stretch (alkene)

~1580 Strong C=N stretch / N-H bend

~1250 Strong C-O stretch (ester)

~1100 Strong C-N stretch

Mass Spectrometry (MS)
The mass spectrum of Diethyl dimethylaminomethylenemalonate was obtained by electron

ionization (EI). The table below lists the significant fragments and their relative intensities.[1]

Table 4: Mass Spectrometry (EI) Data

m/z Relative Intensity (%) Possible Fragment

215 ~20 [M]⁺ (Molecular Ion)

170 ~100 [M - OEt]⁺

142 ~80 [M - CO₂Et]⁺

114 ~60 [M - 2xCO₂Et + H]⁺

70 ~50 [C₄H₈N]⁺

44 ~40 [C₂H₆N]⁺
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Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for organic

compounds such as Diethyl dimethylaminomethylenemalonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

CDCl₃, DMSO-d₆).

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use

sonication.

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a

clean, dry 5 mm NMR tube.

The final solution height in the NMR tube should be approximately 4-5 cm.

Cap the NMR tube securely.

Data Acquisition:

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth.

Introduce the sample into the NMR magnet.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity and resolution.

Tune and match the probe for the desired nucleus (¹H or ¹³C).

Acquire the spectrum using appropriate parameters (e.g., number of scans, pulse width,

acquisition time, and relaxation delay).
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Process the raw data by applying Fourier transformation, phase correction, and baseline

correction.

Calibrate the chemical shift scale using the residual solvent peak or an internal standard

(e.g., TMS).

Infrared (IR) Spectroscopy
Sample Preparation (Thin Film Method for Solids):

Place a small amount of the solid sample on a clean, dry IR-transparent window (e.g.,

NaCl or KBr plate).

Add a drop of a volatile solvent (e.g., dichloromethane or acetone) to dissolve the solid.

Allow the solvent to evaporate, leaving a thin, even film of the sample on the plate.

Data Acquisition:

Place the prepared IR plate into the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the clean, empty sample compartment.

Acquire the sample spectrum.

The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization - EI)
Sample Preparation:

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or

acetonitrile) at a concentration of approximately 1 mg/mL.

Further, dilute this stock solution to a final concentration of 1-10 µg/mL.

Data Acquisition:
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Introduce the sample into the mass spectrometer, typically via a direct insertion probe or

through a gas chromatograph (GC-MS).

For direct insertion, the sample is heated in the ion source to induce vaporization.

In the ion source, the gaseous molecules are bombarded with a high-energy electron

beam (typically 70 eV), causing ionization and fragmentation.

The resulting ions are accelerated into the mass analyzer.

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

The detector records the abundance of each ion, generating the mass spectrum.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

chemical compound.

Spectroscopic Analysis Workflow
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Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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